Saroglitazar

Descripción general

Descripción

Saroglitazar is a drug used for the treatment of type 2 diabetes mellitus and dyslipidemia . It is approved for use in India and is indicated for the treatment of diabetic dyslipidemia and hypertriglyceridemia with type 2 diabetes mellitus not controlled by statin therapy . In clinical studies, saroglitazar has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol .

Molecular Structure Analysis

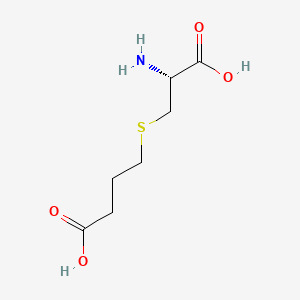

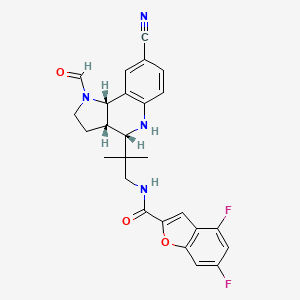

Saroglitazar has a molecular formula of C25H29NO4S and a molar mass of 439.57 g/mol . The IUPAC name for Saroglitazar is (2 S )-2-Ethoxy-3- [4- (2- {2-methyl-5- [4- (methylsulfanyl)phenyl]-1 H -pyrrol-1-yl}ethoxy)phenyl]propanoic acid .

Aplicaciones Científicas De Investigación

Management of Cardiometabolic Diseases

Saroglitazar has been found to be effective in managing cardiometabolic diseases . It has shown significant changes in triglycerides, total cholesterol, low-density lipoprotein, non-high-density lipoprotein, high-density lipoprotein, very low-density lipoprotein, alkaline phosphatase, and gamma-glutamyl transferase levels . The overall effect of Saroglitazar was beneficial in terms of lipid profiles and liver function parameters .

Treatment of Dyslipidemia

Saroglitazar has been approved for the management of dyslipidemia . It has shown a significant decrease in low-density lipoprotein cholesterol and total cholesterol . It was not associated with adverse effects such as increase in serum creatinine levels, alanine aminotransferase and aspartate aminotransferase, and bodyweight reduction .

Improvement of Insulin Resistance

As a PPAR-α/γ agonist, Saroglitazar is expected to improve insulin resistance and increase lipid oxidation, which would reduce the lipotoxic load to the liver .

Treatment of Non-Alcoholic Steatohepatitis (NASH)

Saroglitazar has shown to improve liver-related histology in patients with NASH . It was recently approved for the treatment of NASH .

Management of Diabetes Dyslipidemia

Saroglitazar is the first dual PPAR α/γ agonist which has been approved in India for diabetes dyslipidemia management . It has shown efficacy and long-term safety on diabetic dyslipidemia with very high triglyceride (>500 mg/dl) in real-world clinical practice .

Mecanismo De Acción

Target of Action

Saroglitazar is a first-in-class drug that acts as a dual PPAR agonist at the subtypes α (alpha) and γ (gamma) of the peroxisome proliferator-activated receptor (PPAR) . These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

Saroglitazar interacts with its targets, the PPARα and PPARγ receptors, resulting in several changes. The agonist action on PPARα lowers high blood triglycerides, while the agonist action on PPARγ improves insulin resistance, consequently lowering blood sugar .

Biochemical Pathways

Saroglitazar’s action on PPARα and PPARγ affects multiple biochemical pathways. It reduces the synthesis and secretion of triglycerides, improving insulin sensitivity for better utilization and lowering blood sugar levels . It also has an impact on various genes involved in matrix degradation, extracellular matrix organization pathway, cell cycle pathway, and platelet activation pathways .

Pharmacokinetics

Saroglitazar is rapidly and well absorbed across all doses, with a median time to the peak plasma concentration (tmax) of less than 1 hour under fasting conditions . The maximum plasma concentration ranged from 3.98 to 7,461 ng/mL across the dose range . The average terminal half-life of saroglitazar is 5.6 hours .

Result of Action

The overall effect of Saroglitazar is beneficial in terms of lipid profiles and liver function parameters . It has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol . It has also shown anti-diabetic medication properties by reducing the fasting plasma glucose and HBA1c in diabetes patients .

Action Environment

The efficacy of Saroglitazar can be influenced by various environmental factors. For instance, the standard of living and dietary habits can impact the prevalence of cardiometabolic diseases, which Saroglitazar is used to treat . .

Direcciones Futuras

Saroglitazar is currently being considered for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) due to its unique mechanism that reduces the synthesis and secretion of triglycerides, improving insulin sensitivity for better utilization and lowering blood sugar levels . It has also shown potential in preventing the progression of retinopathy in diabetes patients .

Propiedades

IUPAC Name |

(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWFZSLZNUJVQW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197819 | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saroglitazar | |

CAS RN |

495399-09-2 | |

| Record name | Saroglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495399-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saroglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495399092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saroglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAROGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YMX3S4JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)